molecular formula C16H17N3O2 B1485988 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 2204054-03-3

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1485988
CAS No.: 2204054-03-3
M. Wt: 283.32 g/mol
InChI Key: HJSPHTGCOBHFQS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound that features a naphthalene ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of naphthalene derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the condensation of naphthalene-1-carbaldehyde with 5-oxopyrrolidine-3-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce naphthalene-1-ylmethyl alcohol derivatives .

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to its specific combination of naphthalene and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-18-16(21)13-8-15(20)19(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10,17H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSPHTGCOBHFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
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1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 5
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 6
1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide

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